Cas no 17397-85-2 (1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-)
17397-85-2 structure
Product Name:1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-
CAS-Nr.:17397-85-2
MF:C10H10O3
MW:178.184603214264
CID:211961
PubChem ID:28516
Update Time:2025-04-19
1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-
- (S)-(+)-MELLEIN
- 8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 8-hydroxy-3-methyl-isochroman-1-one
- (3R)-hydroxybutyl (3R)-hydroxybutyrate
- (3R)-mellein
- (R)-(-)-Mellein
- (R)-3,4-dihydro-8-hydroxy-3-methylisochromen-1-one
- (R)-mellein
- 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
- 3-hydroxybutyl-(R)-3-hydroxybutyrate
- CS-0735
- HY-15344
- Ketone Ester
- 3,4-Dihydro-8-hydroxy-3-methylisocoumarin
- (R)-3,4-Dihydro-8-hydroxy-3-methylisocoumarin
- 3-Methyl-8-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one
- ALM-9
- (+/-)-MELLEIN
- E82508
- AKOS006228659
- Antibiotic AO-2
- CS-0225132
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one, (.+/-.)-
- AO-2
- Q6813065
- CHEMBL226090
- SCHEMBL13925643
- 8-hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
- DTXSID60891794
- CHEBI:38760
- 8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
- SCHEMBL1230955
- 17397-85-2
- EN300-1228708
- Isocoumarin, 3,4-dihydro-8-hydroxy-3-methyl, (.+/-.)-
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
- Antibiotic BV-1
- InChI=1/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H
- (.+/-.)-Mellein
- NS00094872
- ISOCOUMARIN, 3,4-DIHYDRO-8-HYDROXY-3-METHYL-
- 1200-93-7
- 3-methyl-8-hydroxy-3,4-dihydroisocoumarin
- Z1198723372
- (R)-3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one; (R)-Mellein
- Mellein
- 3,4-Dihydro-8-hydroxy-3-methyl-(1H)-2-benzopyran-1-one
- BV-1
- BDBM50208249
- starbld0003745
- 8-hydroxy-3-methylisochroman-1-one
- Ochracin
-
- Inchi: 1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3
- InChI-Schlüssel: KWILGNNWGSNMPA-UHFFFAOYSA-N
- Lächelt: O1C(C2C(=CC=CC=2CC1C)O)=O
Berechnete Eigenschaften
- Genaue Masse: 178.063
- Monoisotopenmasse: 178.062994177g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 214
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 46.5Ų
Experimentelle Eigenschaften
- PSA: 46.53
1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl- Verwandte Literatur
-
1. Access to phenolic fungal metabolites via the acid-catalysed Claisen rearrangement. The total synthesis of (±)-mellein, aurocitrin, and 5′,6′-dihydroaurocitrinBy Laurence M. Harwood J. Chem. Soc. Perkin Trans. 1 1984 2577
-
2. Lactones. Part II. The structure of melleinJohn Blair,G. T. Newbold J. Chem. Soc. 1955 2871
-
3. 1304. Mycotoxins. Part II. The constitution of ochratoxins A, B, and C, metabolites of Aspergillus ochraceus wilhK. J. van der Merwe,P. S. Steyn,L. Fourie J. Chem. Soc. 1965 7083
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4. Metabolites of the higher fungi. Part 21. 3-Methyl-3,4-dihydroisocoumarins and related compounds from the ascomycete family xylariaceaeJohn R. Anderson,Raymond L. Edwards,Anthony J. S. Whalley J. Chem. Soc. Perkin Trans. 1 1983 2185
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5. Studies on the biosynthesis of hydroxymellein using 17O n.m.r. and 2H n.m.r. spectroscopy to determine the origin of the C-4 hydroxy groupChris Abell,Andrew C. Sutkowski,James Staunton J. Chem. Soc. Chem. Commun. 1987 586
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